
AZ5104
Übersicht
Beschreibung
AZ5104 ist ein Metabolit von Osimertinib, einem EGFR-Tyrosinkinaseinhibitor der dritten Generation. Es ist bekannt für seine potente inhibitorische Wirkung auf sowohl EGFR-sensibilisierende als auch T790M-resistente Mutationen und damit eine bedeutende Verbindung bei der Behandlung von nicht-kleinzelligem Lungenkrebs .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
AZ-5104 exhibits several pharmacological activities that make it a compound of interest in cancer therapy and autoimmune disease treatment:
- EGFR Inhibition : AZ-5104 retains the irreversible binding characteristics of osimertinib, showing potent activity against EGFR-mutant cell lines. It has been reported to be more effective than osimertinib in preclinical studies, particularly against specific mutations such as T790M .
- RORγ Agonist Activity : At low micromolar concentrations, AZ-5104 acts as an agonist for the RORγ nuclear receptor, which plays a significant role in the differentiation of Th17 lymphocytes. This mechanism suggests potential applications in treating autoimmune diseases where Th17 cells are implicated .
Therapeutic Applications
The diverse biological activities of AZ-5104 suggest various therapeutic applications:
-
Cancer Treatment :
- NSCLC : As a metabolite of osimertinib, AZ-5104 is involved in the treatment of NSCLC. Studies indicate that it may enhance the efficacy of osimertinib by maintaining therapeutic levels in plasma and potentially improving patient outcomes .
- Mechanism of Action : AZ-5104's ability to inhibit EGFR signaling pathways contributes to its anticancer effects, making it a candidate for further investigation in combination therapies .
-
Autoimmune Diseases :
- Th17 Modulation : The agonistic effect on RORγ suggests that AZ-5104 could be utilized to modulate immune responses in autoimmune conditions. Its impact on Th17 differentiation and interleukin expression positions it as a promising agent for therapeutic development in diseases characterized by Th17 dysregulation .
Case Studies and Research Findings
Several studies have documented the effects and applications of AZ-5104:
Wirkmechanismus
Target of Action
AZ5104, also known as Osimertinib metabolite M6, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation . This compound selectively inhibits both EGFR-TKI–sensitizing and EGFR T790M–resistance mutations .
Mode of Action
This compound interacts with its target, EGFR, by occupying the ligand-binding domain of the receptor . This interaction results in the inhibition of EGFR signaling pathways, thereby reducing cellular growth in EGFR-mutant cell lines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR, this compound disrupts the downstream signaling pathways that regulate cell growth and differentiation . Furthermore, this compound has been shown to downregulate RORγT expression and Th17-related cytokine production via inhibition of the SRC-ERK-STAT3 signaling pathway .
Pharmacokinetics
This compound is an active metabolite of Osimertinib, produced by cytochrome P450 (CYP) 3A4 through demethylation . It circulates at approximately 10% of the concentration of the parent compound . The area under the curve (AUC) from 0 to 24 hours for this compound is 540 ng/mL*h, which is significant for predicting grade ≥ 2 adverse events .
Result of Action
The primary result of this compound’s action is the inhibition of cellular growth in EGFR-mutant cell lines . This leads to sustained tumor growth inhibition in patient-derived xenografts (PDX) harboring the G719X mutation alone or in combination with L861Q and S768I .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity can be affected by the presence of specific activating EGFR mutations within the tumor cells . Additionally, the compound’s efficacy can be influenced by the inhibition of downstream elements of EGFR signaling .
Biochemische Analyse
Biochemical Properties
AZ5104 acts as an EGFR inhibitor with IC50s of 1, 6, 1, 25, and 7 nM for EGFR L858R/T790M, EGFR L858R, EGFR L861Q, EGFR, and ErbB4, respectively . It inhibits the phosphorylation of kinases downstream of EGFR . It has been found to act as an RORγ agonist at low micromolar concentrations .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In Th17 cells, it downregulates RORγT expression and Th17-related cytokine production via inhibition of SRC-ERK-STAT3 (SRC proto-oncogene - extracellular regulated MAP kinase - signal transducer and activator of transcription 3) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It occupies the ligand binding domain of the receptor with a significant docking score . It inhibits the phosphorylation of kinases downstream of EGFR, affecting the SRC-ERK-STAT3 signaling pathway .
Temporal Effects in Laboratory Settings
It has been suggested that recovery of phosphorylated EGFR is slower after chronic dosing due to reduced resynthesis .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective in shrinking tumors in both C/L858R and C/L+T mice
Metabolic Pathways
This compound is a metabolite of Osimertinib, which is metabolized in the body mainly by the CYP3A enzyme
Transport and Distribution
It has been suggested that the multidrug efflux transporters ABCB1 and ABCG2 transport osimertinib and may influence the oral availability and brain accumulation of osimertinib and this compound .
Vorbereitungsmethoden
AZ5104 wird als demethylierter Metabolit von Osimertinib synthetisiert. Die Syntheseroute beinhaltet die metabolische Umwandlung von Osimertinib in vivo. Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, es wird jedoch typischerweise durch die Stoffwechselwege von Osimertinib in präklinischen Modellen hergestellt .
Analyse Chemischer Reaktionen
AZ5104 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit EGFR beinhalten. Es hemmt die EGFR-Phosphorylierung mit hoher Potenz. Die Verbindung zeigt eine geringere Selektivitätsgrenze gegenüber wildtypischem EGFR im Vergleich zu Osimertinib. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Kinaseinhibitoren und spezifische Zelllinien, die EGFR-Mutationen exprimieren .
Vergleich Mit ähnlichen Verbindungen
AZ5104 wird mit anderen ähnlichen Verbindungen wie Osimertinib und AZ7550 verglichen. Während this compound eine höhere Potenz gegen wildtypisches EGFR aufweist, zeigt es auch eine geringere Selektivitätsgrenze im Vergleich zu Osimertinib. AZ7550, ein weiterer Metabolit von Osimertinib, weist eine ähnliche Potenz auf, aber eine längere Halbwertszeit, was zu einer höheren Akkumulation im Körper führt. Diese Unterschiede heben die einzigartigen Eigenschaften von this compound in Bezug auf Potenz und Selektivität hervor .
Referenzen
Biologische Aktivität
AZ-5104 is a compound primarily recognized as an epidermal growth factor receptor (EGFR) inhibitor, with notable biological activities that extend beyond its role in inhibiting EGFR signaling pathways. Recent studies have highlighted its dual functionality as an agonist for the RORγ (retinoic acid receptor-related orphan receptor gamma) isoform, particularly in the context of autoimmune diseases and Th17 cell differentiation. This article delves into the biological activity of AZ-5104, presenting findings from various studies, including data tables and case studies to illustrate its pharmacological potential.
AZ-5104 exhibits a complex mechanism of action characterized by its ability to interact with multiple cellular pathways:
- EGFR Inhibition : AZ-5104 has been shown to inhibit EGFR with an IC50 value as low as 1 nM, demonstrating potent activity against this target .
- RORγ Agonism : At low micromolar concentrations, AZ-5104 acts as an agonist for RORγ, influencing transcriptional activities critical for immune response modulation .
Cytotoxicity and Cellular Effects
The cytotoxic effects of AZ-5104 vary significantly between different cell types:
- HepG2 Cells : The compound exhibits minimal toxicity at concentrations up to 5 µM, indicating good tolerability in liver cells .
- Th17 Cells : Conversely, AZ-5104 demonstrates higher toxicity in Th17 cells, with concentrations above 0.5 µM leading to significant cell death (over 20% cytotoxicity) .
Dose-Dependent Effects
The biological activity of AZ-5104 is highly dose-dependent:
- Optimal Concentration : Studies suggest that 2 µM is optimal for transactivation of RORγ in reporter cells .
- Inhibition of Cytokine Production : AZ-5104 inhibits the expression of RORγT-dependent interleukins and Th17-related cytokines in a dose-dependent manner, showcasing its potential therapeutic applications in autoimmune diseases .
Table 1: Summary of Biological Activities of AZ-5104
Activity Type | Description | IC50 Value |
---|---|---|
EGFR Inhibition | Potent inhibition of EGFR | 1 nM |
RORγ Agonism | Activates RORγ at low concentrations | Low µM |
Cytotoxicity (HepG2) | Minimal toxicity at high concentrations | Up to 5 µM |
Cytotoxicity (Th17) | Significant toxicity at higher concentrations | >0.5 µM |
Table 2: Cytokine Expression Modulation by AZ-5104
Cytokine | Effect on Expression | Observed Change |
---|---|---|
IL-17A | Decreased expression | Significant |
IL-17F | Decreased expression | Significant |
IL-23A | No significant change | Not observed |
Case Study 1: Autoimmune Disease Models
In a study investigating the effects of AZ-5104 on autoimmune disease models, it was found that treatment with AZ-5104 led to a marked reduction in Th17 cell differentiation and associated cytokine production. This suggests potential therapeutic benefits for conditions such as rheumatoid arthritis and multiple sclerosis where Th17 cells play a crucial role.
Research Findings
Recent research has demonstrated that the biological effects of AZ-5104 are mediated not only through direct receptor binding but also by inhibiting downstream signaling pathways involved in Th17 differentiation. Specifically, AZ-5104 was observed to inhibit phosphorylation events related to SRC, ERK1/2, and STAT3 in Th17 cells, which are critical for their development and function .
Eigenschaften
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNVEOMHJHBNHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421373-98-9 | |
Record name | N-(2-((2-(Dimethylamino)ethyl)methylamino)-5-((4-(1H-indol-3-yl)-2-pyrimidinyl)amino)-4-methoxyphenyl)-2-propenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZ-5104 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DWZ6SE1E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is AZ5104 and how is it related to osimertinib?
A: this compound, also known as N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide, is an active metabolite of the third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) osimertinib. [, , , , ] Osimertinib is metabolized in vivo, primarily by CYP3A enzymes, to produce this compound, which also demonstrates inhibitory activity against EGFR. [, , , , , , ]
Q2: How does this compound interact with EGFR and what are the downstream effects?
A: Like osimertinib, this compound acts as an irreversible inhibitor of EGFR. [, ] It binds to the ATP-binding site of EGFR, particularly targeting EGFR harboring sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation. [, ] This binding inhibits EGFR autophosphorylation and downstream signaling pathways, ultimately leading to reduced cell proliferation and tumor growth in EGFR-driven cancers. [, ]
Q3: What is the structure of this compound?
A3: this compound's chemical structure is N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide. Information regarding its molecular formula, weight, and spectroscopic data may be found in relevant chemical databases or publications.
Q4: How does the structure of this compound influence its activity?
A: While specific SAR (Structure-Activity Relationship) studies focusing solely on this compound may be limited, research on osimertinib and its analogs provides insights. Modifications to the core structure can influence binding affinity to EGFR, metabolic stability, and overall pharmacokinetic properties. [, ]
Q5: How stable is this compound under various conditions?
A: this compound, similar to osimertinib, exhibits stability challenges in specific matrices like plasma. [, ] Research suggests that a Michael addition reaction between the Michael acceptor moiety of this compound and cysteine residues in the plasma matrix contributes to its degradation. []
Q6: Are there any strategies to improve this compound stability in biological samples?
A: Yes, strategies to improve the stability of this compound in plasma have been explored. One approach involves modifying sample preparation procedures to minimize degradation, such as incorporating specific additives or optimizing storage conditions. []
Q7: What is the pharmacokinetic profile of this compound?
A: this compound exhibits a distinct pharmacokinetic profile compared to osimertinib. Studies indicate that it achieves lower systemic exposure (AUC) and peak concentration (Cmax) than osimertinib in both preclinical models and humans. []
Q8: What is the clinical significance of this compound in osimertinib therapy?
A: this compound contributes to the overall efficacy of osimertinib treatment. [, , ] Understanding its pharmacokinetic profile and potential for drug-drug interactions is crucial for optimizing osimertinib therapy. [, ]
Q9: Have any specific analytical methods been developed for this compound quantification?
A: Yes, various analytical methods, primarily utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed and validated for quantifying this compound in biological matrices. [, , , ] These methods play a crucial role in pharmacokinetic studies and therapeutic drug monitoring. []
Q10: What is the significance of this compound in understanding resistance mechanisms to EGFR inhibitors?
A: While this compound itself may not be a primary focus in resistance studies, its presence and relative levels alongside osimertinib can provide valuable insights into treatment response and potential resistance mechanisms. [] For instance, the emergence of specific EGFR mutations, like T798I, can confer resistance to certain EGFR inhibitors, highlighting the need for further research and development of next-generation therapies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.